molecular formula C7H5BrMgO2 B8726881 3,4-(Methylenedioxy)phenylmagnesium bromide

3,4-(Methylenedioxy)phenylmagnesium bromide

Cat. No.: B8726881
M. Wt: 225.32 g/mol
InChI Key: KLRLIDQAFFVFCV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-(Methylenedioxy)phenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds. This compound is particularly useful in the synthesis of various complex molecules, including natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-(Methylenedioxy)phenylmagnesium bromide is typically prepared by reacting 3,4-(Methylenedioxy)bromobenzene with magnesium in the presence of a solvent such as tetrahydrofuran (THF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is often supplied as a solution in THF or toluene to facilitate handling and storage .

Chemical Reactions Analysis

Types of Reactions

3,4-(Methylenedioxy)phenylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Coupling Reactions: It can participate in coupling reactions to form carbon-carbon bonds.

    Substitution Reactions: It can replace halides in organic molecules

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-(Methylenedioxy)phenylmagnesium bromide is widely used in scientific research for:

Mechanism of Action

The mechanism of action of 3,4-(Methylenedioxy)phenylmagnesium bromide involves the formation of a highly reactive carbon-magnesium bond. This bond can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The reactivity of the Grignard reagent is due to the partial negative charge on the carbon atom, which makes it a strong nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium bromide
  • 4-Methoxyphenylmagnesium bromide
  • 3-Methoxyphenylmagnesium bromide

Uniqueness

3,4-(Methylenedioxy)phenylmagnesium bromide is unique due to the presence of the methylenedioxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of molecules with specific structural requirements .

Properties

Molecular Formula

C7H5BrMgO2

Molecular Weight

225.32 g/mol

IUPAC Name

magnesium;5H-1,3-benzodioxol-5-ide;bromide

InChI

InChI=1S/C7H5O2.BrH.Mg/c1-2-4-7-6(3-1)8-5-9-7;;/h1,3-4H,5H2;1H;/q-1;;+2/p-1

InChI Key

KLRLIDQAFFVFCV-UHFFFAOYSA-M

Canonical SMILES

C1OC2=C(O1)C=[C-]C=C2.[Mg+2].[Br-]

Origin of Product

United States

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